3-Fluoro-4-methylpyridine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-Fluoro-4-methylpyridine-2-carbaldehyde”, can be challenging due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . The Baltz-Schiemann technique has been used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine .Scientific Research Applications
Fluorogenic Reagent for Analysis
- Fluorogenic Derivatization for Amino Acids : A study utilized 3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA), a compound similar in structure to 3-Fluoro-4-methylpyridine-2-carbaldehyde, as a fluorogenic derivatizing agent for liquid chromatography. This reagent reacts with primary amines to form highly fluorescent isoindoles, demonstrating its utility for high-sensitivity analysis of amino acids through laser-induced fluorescence detection (Beale et al., 1990).
Polymerization Initiator
- Atom Transfer Radical Polymerization : Another research explored the use of 2-pyridinecarbaldehyde imines, akin to the functional group in this compound, as ligands in atom transfer radical polymerization. These ligands, when used with copper(I) bromides and alkyl bromides, enable a versatile approach to polymer synthesis, showcasing the compound's potential as an initiator in polymer chemistry (Haddleton et al., 1997).
Drug Synthesis Intermediate
- Cognition Enhancer Drug Candidate Synthesis : A specific application in drug synthesis involved the functionalization of 2-Fluoro-4-methylpyridine to create a novel alkylating agent. This agent was then used in the synthesis of a cognition enhancer drug candidate, illustrating the compound's role in pharmaceutical synthesis (Pesti et al., 2000).
Catalysis and Cyclization
- Cyclization with Carbon Monoxide and Carboxylic Acids : Research on 3-Bromopyridine-4-carbaldehyde, a compound related to this compound, showed its cyclization with carboxylic acids under carbon monoxide pressure. This process, catalyzed by palladium and a base, yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, highlighting a potential pathway for chemical synthesis involving similar structures (Cho & Kim, 2008).
Novel Synthetic Pathways
- Synthesis of Fluorinated Pyrroles : Utilizing compounds structurally similar to this compound, researchers have developed efficient methods for synthesizing fluorinated pyrroles. These methods involve electrophilic alpha,alpha-difluorination of the imino bond, leading to various 3-fluorinated pyrroles, which are valuable in medicinal chemistry (Surmont et al., 2009).
Future Directions
Fluoropyridines, such as “3-Fluoro-4-methylpyridine-2-carbaldehyde”, have potential applications in various fields, including agriculture and medicine . They are often used in the synthesis of various biological active compounds . An optimized synthesis of a potent p38α mitogen-activated protein kinase inhibitor starting from 2-fluoro-4-methylpyridine has been reported, which could be a potential future direction .
Properties
IUPAC Name |
3-fluoro-4-methylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHKYWBUUEACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660565 | |
Record name | 3-Fluoro-4-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-44-7 | |
Record name | 3-Fluoro-4-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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